(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol
Overview
Description
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is a chemical compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol typically involves the azidation of a precursor molecule, such as (2S,3S,4R)-2-amino-1,3,4-octadecanetriol. The azidation reaction can be carried out using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the amino group to the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol can undergo several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (amines, thiols), suitable solvents (DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate).
Major Products Formed
Reduction: (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol involves its ability to undergo various chemical transformations, which can be exploited for different applications. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and material science . The hydroxyl groups provide sites for further functionalization, enhancing its versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.
(2S,3S,4R)-2-Hydroxy-1,3,4-octadecanetriol: Lacks the azido group, making it less reactive in certain chemical reactions.
(2S,3S,4R)-2-Chloro-1,3,4-octadecanetriol: Contains a chloro group, which can undergo different types of substitution reactions compared to the azido group.
Uniqueness
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific functionalization and bioconjugation capabilities.
Properties
IUPAC Name |
(2S,3S,4R)-2-azidooctadecane-1,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.